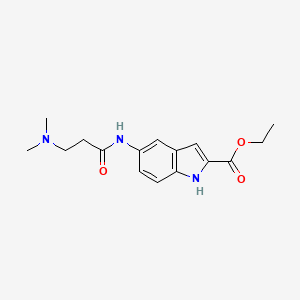![molecular formula C13H24N2O2 B12959352 tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)
tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate: is a bicyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve multistep synthesis and the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Substitution: Common reagents for substitution reactions include halogenated hydrocarbons and organophosphates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various tropane alkaloids and other complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: The compound is used in the development of environmentally friendly and efficient pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
These compounds share a similar bicyclic structure but differ in their specific functional groups and stereochemistry, which can influence their biological activity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of research, with applications ranging from organic synthesis to biological studies and industrial applications.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-5-6-10(8-15)13(9,4)14/h9-10H,5-8,14H2,1-4H3 |
InChI Key |
UBJIEEWTUOPYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1CN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


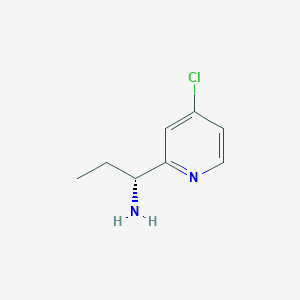
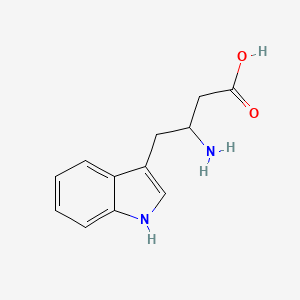
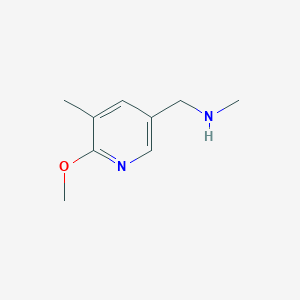
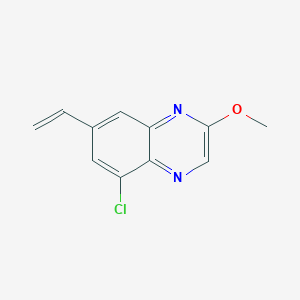
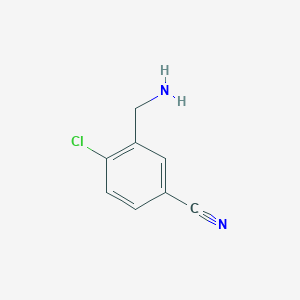
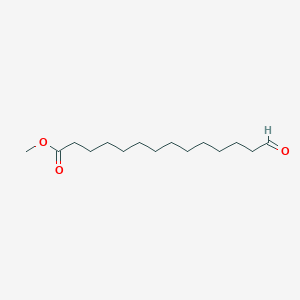

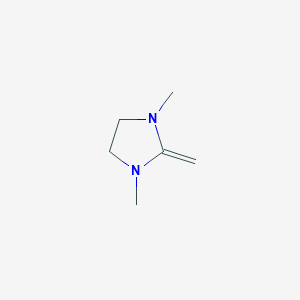
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
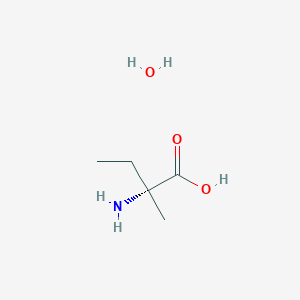
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
